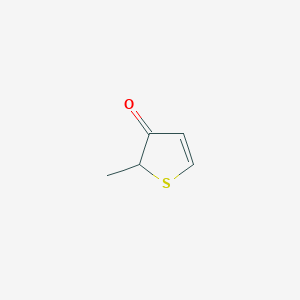

2-methylthiophen-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6OS |

|---|---|

Molecular Weight |

114.17 g/mol |

IUPAC Name |

2-methylthiophen-3-one |

InChI |

InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-4H,1H3 |

InChI Key |

FJBBEVYUHCNLKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylthiophen 3 2h One and Its Derivatives

Direct Synthesis Approaches for the 3(2H)-Thiophenone System

Direct construction of the thiophenone ring is a primary strategy, with several effective methods being developed.

Routes Utilizing Isothiocyanate Reactants

Isothiocyanates serve as versatile building blocks in the synthesis of thiophene (B33073) derivatives. A notable approach involves the reaction of aryl isothiocyanates with active methylene (B1212753) compounds in the presence of a base. dergipark.org.trresearchgate.net For instance, the reaction of phenyl isothiocyanate with ethyl acetoacetate, malononitrile (B47326), or cyanoacetamide in the presence of potassium carbonate and ethyl 4-chloroacetoacetate can yield substituted aminothiophene derivatives. researchgate.net These reactions proceed through the formation of a thiourea (B124793) intermediate, which then undergoes cyclization. dergipark.org.tr

Another strategy involves the use of isothiocyanates in Friedel-Crafts type reactions. While traditional methods often require harsh conditions and produce significant waste, newer methods using Brønsted superacids like triflic acid offer a more efficient, metal-free, and often solvent-free synthesis of thioamides, which can be precursors to thiophenes. rsc.org

The following table summarizes the synthesis of thiourea derivatives from isothiocyanates, which are key intermediates in some thiophenone syntheses.

| Reactants | Product | Conditions | Reference |

| Diamine and substituted phenyl isothiocyanate | Bis-thiourea derivatives | CH2Cl2, room temperature, 24 hours | dergipark.org.tr |

| Phenyl isothiocyanate and propylamine | N-propyl-N'-phenylthiourea | Triethylamine | dergipark.org.tr |

| Phenyl isothiocyanate and various arenes | Thioamides | Triflic acid, metal-free, solvent-free | rsc.org |

| Phenyl isothiocyanate and cyanoacetamides | Antipyrinyl thienyl ketones | Dry dimethyl formamide, KOH | ajol.info |

Approaches Employing Metal Salt/Reducing Agent Systems

Metal-mediated reactions are instrumental in the synthesis of thiophene rings. Copper-catalyzed reactions, for instance, have been developed for the synthesis of various substituted furans and thiophenes. acs.org One such method involves a formal [3+2]-cycloaddition. acs.org

Palladium acetate (B1210297) is another effective catalyst for cyclization reactions. For example, the cyclization of 2,3-allenoic acids in the presence of simple allenes, catalyzed by palladium acetate, yields 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives. acs.org This reaction proceeds through a furanonyl palladium intermediate. acs.org

Ascorbic acid can be employed as a reducing agent in certain metal-catalyzed reactions, such as Atom Transfer Radical Polymerization (ATRP), which can be adapted for the synthesis of complex cyclic structures. acs.org

Cyclization Reactions for Thiophenone Ring Formation

Intramolecular cyclization is a powerful tool for constructing the thiophenone ring. One established method is the Fiesselmann thiophene synthesis, which involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base like potassium tert-butoxide. researchgate.net Saponification and decarboxylation of the resulting ester yield the corresponding thieno[3,2-b]thiophen-3(2H)-one. researchgate.net

Another approach involves the acid-promoted cyclization of tetrahydroindolinones. For example, a thiophen-3-yl substituted tetrahydroindolinone can be cyclized using trifluoroacetic acid to afford a tetracyclic lactam. nih.gov

The table below outlines various cyclization reactions leading to thiophenone or related heterocyclic systems.

| Starting Material | Reagents | Product | Reference |

| 5- or 4-aryl-3-chlorothiophene-2-carboxylates | Methyl thioglycolate, potassium tert-butoxide | 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | researchgate.net |

| Thiophen-3-yl substituted tetrahydroindolinone | Trifluoroacetic acid | Tetracyclic lactam | nih.gov |

| 2,3-Allenoic acids and simple allenes | Pd(OAc)₂, LiBr·H₂O, benzoquinone | 4-(1'-Bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives | acs.org |

| 1-mercapto-3-yn-2-ols | Molecular iodine, NaHCO₃ | 3-iodothiophenes | mdpi.com |

Synthesis from Precursor Thiophene and Non-Thiophene Compounds

The modification of existing thiophene rings or the construction of the ring from non-thiophene precursors provides alternative synthetic routes.

Transformations of Thiophene Derivatives with Functionalizing Agents

Existing thiophene rings can be functionalized to introduce the necessary groups for forming the 3(2H)-one structure. For example, bromination of 2-methylthiophene (B1210033) is a common first step to introduce a handle for further reactions. rsc.org The resulting brominated thiophene can then undergo reactions like the Rosenmund-von Braun reaction to introduce a nitrile group. rsc.org

Lawesson's reagent is a widely used thionating agent that can convert carbonyl groups to thiocarbonyls, a key step in some thiophene syntheses. thieme-connect.denih.gov For instance, α-bromo carbonyl compounds can be treated with Lawesson's reagent to synthesize 2,5-disubstituted thiophenes. thieme-connect.de

The following table details some transformations of thiophene precursors.

| Precursor | Reagents | Product | Reference |

| 2-Methylthiophene | Bromine | Brominated 2-methylthiophene | rsc.org |

| Brominated 2-methylthiophene | Cyanide source (e.g., CuCN) | 2-Methyl-3-cyanothiophene | rsc.org |

| Aryl methyl ketones | Bromine, Lawesson's reagent | 2,5-Disubstituted thiophenes | thieme-connect.de |

| Brominated thiophenes | Arylboronic acids | Arylated anthraquinones (via Diels-Alder) | mdpi.com |

Incorporation of Sulfur and Carbonyl Moieties via Specific Reactions

A direct approach to building the thiophenone ring involves the incorporation of both a sulfur atom and a carbonyl group in a single or multi-step sequence. A recently developed "carbonyl-to-sulfur" swap provides a novel method for replacing a carbonyl carbon with a sulfur atom. nih.gov This two-step process uses a rationally designed N'-alkyl-hydrazonamide (NAHA) reagent and a Ts-S-Ts (Ts = p-toluenesulfonyl) reagent to achieve this transformation. nih.gov

The Gewald reaction is a classic multicomponent reaction for synthesizing 2-aminothiophenes, which can be precursors to thiophen-3(2H)-ones. This reaction typically involves a ketone or aldehyde, a compound with an activated methylene group, and elemental sulfur in the presence of a base like morpholine. researchgate.net

Advanced Coupling and Annulation Reactions

Advanced coupling and annulation reactions represent powerful tools for constructing the thiophene ring and introducing molecular complexity. These methods often employ metal catalysts to achieve high efficiency and selectivity, enabling the synthesis of a diverse array of thiophenone derivatives.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The Suzuki and Buchwald-Hartwig reactions are particularly prominent in the synthesis of thiophene derivatives.

The Suzuki coupling reaction facilitates the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. In the context of thiophene synthesis, this reaction has been used to create novel derivatives of 2,5-dibromo-3-methylthiophene. researchgate.net By selectively reacting one of the bromine atoms, it is possible to introduce various aryl groups, demonstrating the reaction's tolerance for a wide range of functional groups. researchgate.net

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction has been extensively applied to the synthesis of aminothiophenes by coupling halothiophenes with various amines. thieme-connect.com Studies have shown that polysubstituted bromothiophenes can undergo amination under relatively mild conditions using a palladium catalyst with cesium carbonate as the base. thieme-connect.comresearchgate.net The efficiency of the coupling can be influenced by the electronic properties of the amine, with anilines bearing electron-donating groups generally providing good yields. thieme-connect.comresearchgate.net This method is crucial for preparing N-arylaminothiophenes, which can serve as precursors for more complex, fused heterocyclic systems. thieme-connect.com However, the reaction can be sensitive to conditions and the stability of the heterocyclic substrates, with amination of labile heterocycles like 3-bromothiophene (B43185) sometimes resulting in moderate yields and unstable products. acs.org

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalytic System | Key Findings | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | Successful synthesis of 2-bromo-3-methyl-5-arylthiophenes and 2,5-diaryl-3-methyl thiophenes with good functional group tolerance. | researchgate.net |

| Buchwald-Hartwig Amination | Polysubstituted bromothiophenes | Anilines | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Good yields with electron-donating anilines; lower yields with electron-withdrawing groups. Mild conditions were effective. | thieme-connect.comresearchgate.net |

| Buchwald-Hartwig Amination | Mono- and dibromothiophenes | Diarylamines | Pd(OAc)₂/P(t-Bu)₃ | One of the first reported palladium-catalyzed aminations of halothiophenes. | thieme-connect.com |

| Buchwald-Hartwig Amination | 3-bromothiophene | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Yields were moderate (49-71%), and the resulting aminothiophene product was unstable. | acs.org |

Intramolecular annulation and cyclocondensation reactions are efficient strategies for constructing cyclic systems, including the thiophene ring and its fused derivatives. These reactions form new rings by creating two new bonds in a single synthetic operation.

Cyclocondensation reactions are widely used for preparing substituted thiophenes. dergipark.org.tr For instance, the reaction of di(thiophen-2-yl)alkane diones in an acidic medium can yield cyclocondensation products containing five or six-membered rings, effectively fusing two thiophene units. nih.gov The mechanism often involves the enol form of a carbonyl group attacking another protonated carbonyl group, followed by dehydration to form the new ring system. nih.gov Similarly, cyclocondensation of enones with reagents like aminoguanidine (B1677879) hydrochloride is a valuable method for synthesizing pyrazole (B372694) derivatives attached to a thiophene ring. researchgate.net

Intramolecular annulation offers another pathway to complex thiophene-containing structures. Metal-catalyzed cycloisomerization of substrates like (Z)-2-en-4-yne-1-thiols provides a direct and atom-economical route to substituted thiophenes. mdpi.com This process can be catalyzed by a simple system of PdI₂ and KI, proceeding under mild conditions to yield the thiophene ring with a specific substitution pattern. mdpi.com Copper-catalyzed intramolecular annulation of conjugated enynones has also been developed, leading to substituted indenes that can incorporate a thienyl group. acs.org

| Reaction Type | Substrate | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyclocondensation | 1,6-di(thiophen-2-yl)hexane-1,6-dione | HOAc/HCl | Fused bicyclic thiophene derivatives | nih.gov |

| Pd-Catalyzed Cycloisomerization | (Z)-2-en-4-yne-1-thiols | PdI₂ (1 mol %), KI (2 mol %), DMA, 25–100 °C | Substituted thiophenes | mdpi.com |

| Cu-Catalyzed Annulation | Conjugated enynones with thienyl substituent | CuSO₄·5H₂O (1.0 mol %), DCE, 55 °C | Thienyl-substituted 1H-indenes | acs.org |

| Cyclocondensation | Thiophenylchalcones and aminoguanidine hydrochloride | KOH, ethanol, ultrasonic conditions | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | researchgate.net |

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for C-H functionalization, allowing for the direct arylation of heterocycles like thiophene without the need for pre-functionalized starting materials. beilstein-journals.org This method typically involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a highly reactive aryl radical from a suitable precursor, such as a diazonium salt. nih.govnih.gov

This aryl radical then adds to the electron-rich thiophene ring, forming a cyclohexadienyl radical intermediate. A final oxidation and deprotonation step yields the C-H arylated thiophene product. nih.gov Ruthenium and eosin (B541160) Y are common photocatalysts for these transformations. nih.govacs.org The reaction of thiophene often results in a mixture of C2 and C3 arylated isomers, with the C2 position being the major product. acs.org This methodology has been successfully applied to a range of thiophene derivatives and aryl donors, providing a metal-free alternative for creating C-C bonds under mild conditions. acs.orgd-nb.info

| Thiophene Substrate | Aryl Source | Photocatalyst | Conditions | Yield / Outcome | Reference |

|---|---|---|---|---|---|

| Thiophene | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate | Eosin Y disodium (B8443419) salt | Green light (510 nm) | 53% yield (81:19 mixture of 2- and 3-thienyl isomers). | acs.org |

| 2,5-dimethylthiophene | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate | Eosin Y disodium salt | Green light (510 nm) | 30% yield of a single arylation product. | acs.org |

| Thiophenes | Arylsulfonyl chlorides | Ruthenium complex | Visible light | Moderate to excellent yields for C2 arylation. | nih.gov |

| Thiophenes | Aryl halides | BOPHY/DPA system (Triplet Fusion Upconversion) | Visible light, acetonitrile | Successful arylation, though yields were lower compared to furan (B31954) substrates. | d-nb.info |

Multi-Component and Domino Reactions in Thiophenone Synthesis

Multi-component reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single, one-pot procedure. nih.gov These strategies are highly valuable for the rapid assembly of complex molecules like thiophenones from simple starting materials. nih.govresearchgate.net

The Gewald reaction is a classic and versatile MCR for synthesizing polysubstituted 2-aminothiophenes. derpharmachemica.comderpharmachemica.com It involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.comresearchgate.net The resulting 2-aminothiophenes are key intermediates that can be further modified to produce a library of thiophene derivatives. derpharmachemica.comtandfonline.com

Domino reactions construct complex molecular architectures through a cascade of intramolecular transformations. For example, a domino synthesis of tetrasubstituted thiophenes has been developed from 1,3-enynes and mercaptoacetaldehyde. organic-chemistry.org This reaction proceeds through a sequence of Michael addition, 5-exo-dig carboannulation, and oxidation under air, all mediated by a simple organic base like DABCO. organic-chemistry.org Other domino protocols have been used to synthesize fused systems like benzothieno[3,2-b]pyridines from functionalized benzothiophenes. nih.gov These reactions showcase the power of designing a sequence of compatible reactions to occur in one pot, avoiding the isolation of intermediates and reducing waste.

| Reaction Type | Key Reactants | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|

| Gewald Reaction (MCR) | Ketone, α-cyanoester, elemental sulfur | Base (e.g., diethylamine, morpholine) | Polysubstituted 2-aminothiophenes | derpharmachemica.comderpharmachemica.comtandfonline.com |

| Domino Reaction | 1,3-enynes, mercaptoacetaldehyde | DABCO | Tetrasubstituted thiophenes | organic-chemistry.org |

| Domino Reaction (Friedlander) | 3-amino-2-formyl-benzothiophenes, ketones/1,3-diones | Base or Acid | Benzothieno[3,2-b]pyridines | nih.gov |

| Four-Component Reaction | 2-aminoacetamide, methylene-active carbonyls, S₈, isothiocyanates | T3P® (Propylphosphonic anhydride) | 1-(3-cyanothiophen-2-yl)-3-phenylureas | tandfonline.com |

Green Chemistry Perspectives in Thiophenone Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net In thiophenone synthesis, these principles are being applied to develop more sustainable and environmentally friendly methods.

A key focus has been the replacement of volatile and toxic organic solvents. Water has been successfully used as a reaction medium for the Pd-catalyzed direct C-H arylation of thiophene derivatives. rsc.org Remarkably, the reaction can even be performed in low-purity industrial wastewater, offering a virtuous way to repurpose waste streams. rsc.org Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also been explored as green alternatives to traditional ionic liquids for thiophene synthesis. rsc.org

| Green Approach | Reaction Example | Key Benefit | Reference |

|---|---|---|---|

| Alternative Solvents (Water) | Pd-catalyzed direct C–H arylation of thiophene derivatives | Avoids organic solvents; enables use of industrial wastewater. | rsc.org |

| Alternative Solvents (DES) | General thiophene synthesis | Provides a biodegradable and less toxic reaction medium. | rsc.org |

| Microwave-Assisted Synthesis | Gewald reaction | Significant reduction in reaction time and energy consumption. | derpharmachemica.comresearchgate.net |

| Solvent-Free & Catalyst-Free | Synthesis of thiophene-based Schiff bases | Maximizes atom economy and eliminates solvent/catalyst waste. | acgpubs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,5-dibromo-3-methylthiophene |

| 2-aminothiophenes |

| 2-methylthiophen-3(2H)-one |

| 3-bromothiophene |

| Aminoguanidine hydrochloride |

| Anilines |

| Arylboronic acids |

| Benzothieno[3,2-b]pyridines |

| Cesium carbonate |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Di(thiophen-2-yl)alkane diones |

| Elemental sulfur |

| Eosin Y |

| Mercaptoacetaldehyde |

| N-arylaminothiophenes |

| Palladium(II) acetate (Pd(OAc)₂) |

| Palladium diiodide (PdI₂) |

| Piperidine |

| Potassium iodide (KI) |

| Propylphosphonic anhydride (B1165640) (T3P®) |

| Ruthenium |

| Schiff bases |

| Thiophene-2-carbaldehyde |

| Xantphos |

Elucidation of Reaction Mechanisms and Reactivity of 2 Methylthiophen 3 2h One

Fundamental Reactivity Pathways

The reactivity of 2-methylthiophen-3(2H)-one is governed by the interplay of its constituent functional groups: the carbonyl group and the thiophene (B33073) ring.

The carbonyl group in this compound is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to reaction with nucleophiles. savemyexams.comlibretexts.org This reactivity is fundamental to the use of this compound as an intermediate in organic synthesis.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen becomes negatively charged. Subsequently, this intermediate is typically protonated to yield the final alcohol product. The ketone functionality in 2-methyltetrahydrothiophen-3-one (B78238) allows it to participate in a variety of typical carbonyl group reactions, such as nucleophilic addition and condensation reactions.

For instance, the aldehyde group in a related compound, 5-(2-methylthiophen-3-yl)pyridine-3-carbaldehyde, readily undergoes nucleophilic addition with various nucleophiles to form alcohols and other derivatives. evitachem.com Similarly, this compound can be expected to react with nucleophiles like Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. The reaction of α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) with aldehydes, including 5-methylthiophene-2-carbaldehyde, demonstrates a thermodynamically controlled and reversible nucleophilic addition, resulting in β-fluorinated carbinols with high diastereoselectivity. cas.cn

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Cyanide ion (HCN) | 2-Hydroxynitrile | savemyexams.com |

| Aldehydes | α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) | β-fluorinated carbinols | cas.cn |

| 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde | Various nucleophiles | Alcohols or other derivatives | evitachem.com |

The thiophenone moiety of this compound can undergo reduction at both the carbonyl group and the thiophene ring. The reduction of the ketone group can be achieved using various reducing agents to yield the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Reduction of the thiophene ring itself is more complex and can lead to dihydro- or tetrahydrothiophene (B86538) derivatives. tandfonline.comtandfonline.com Catalytic hydrogenation of thiophenes is often challenging due to catalyst poisoning by the sulfur atom. tandfonline.com However, methods like electrochemical reduction and ionic hydrogenation have been developed to obtain dihydro- and tetrahydrothiophenes, respectively. tandfonline.comtandfonline.com Reductive cleavage of the thiophene ring can also occur, for instance, through the Birch reduction, which involves the use of alkali metals in liquid ammonia. tandfonline.comoup.com This can lead to a selective C-S bond fission. oup.com

Table 2: Reduction Methods for Thiophene Derivatives

| Reduction Method | Product Type | Reference |

|---|---|---|

| Catalytic Hydrogenation | Tetrahydrothiophenes | tandfonline.com |

| Electrochemical Reduction | Dihydrothiophenes | tandfonline.comtandfonline.com |

| Ionic Hydrogenation | Tetrahydrothiophenes | tandfonline.comtandfonline.com |

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. e-bookshelf.dest-andrews.ac.uk These reactions occur more readily on thiophene than on benzene. e-bookshelf.de The substitution pattern is influenced by the existing substituents on the ring. In the case of this compound, the methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org

Electrophilic substitution on thiophene preferentially occurs at the α-position (C2 or C5). e-bookshelf.deuobasrah.edu.iq If the α-positions are blocked, substitution will occur at a β-position (C3 or C4). uobasrah.edu.iq The presence of the methyl group at the 2-position in 2-methylthiophene (B1210033) directs electrophilic substitution to the 5-position. For this compound, the reactivity will be a balance between the activating effect of the methyl group and the deactivating effect of the carbonyl group. Quantum chemistry calculations have been used to predict the preferred site for electrophilic aromatic substitution on thiophene derivatives. researchgate.net

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. st-andrews.ac.ukuobasrah.edu.iq For example, the bromination of 2-methylthiophene typically occurs at the 5-position.

Table 3: Regioselectivity in Electrophilic Substitution of Thiophenes

| Thiophene Derivative | Position of Substitution | Reference |

|---|---|---|

| Thiophene | α-position (C2 or C5) | e-bookshelf.deuobasrah.edu.iq |

| 2-Methylthiophene | 5-position |

Oxidation and Combustion Mechanisms of Methylthiophenes

The oxidation and combustion of methylthiophenes are complex processes that have been investigated through theoretical studies, particularly focusing on the reactions with molecular oxygen.

Theoretical studies have shown that the reaction of thiophene and 2-methylthiophene with singlet molecular oxygen (¹O₂) is a favorable process. nih.govacs.orgresearchgate.net The most favorable pathway is a [2+4] cycloaddition reaction, which leads to the formation of endoperoxides. nih.govacs.orgresearchgate.net The alkylation of the thiophene ring, as in 2-methylthiophene, has been found to lower the energy barrier for this addition pathway, making the reaction more facile. nih.govacs.orgresearchgate.net The oxidation of alkyl- and aryl-substituted thiophenes with singlet oxygen has been studied, and it was found that the reactivity decreases with the introduction of electron-withdrawing groups. researchgate.net

The oxidation reaction of thiophenes by singlet oxygen is believed to proceed through the formation of an endoperoxide intermediate. researchgate.net This intermediate can then desulfurize to form diketones. researchgate.net

In contrast to the reaction with singlet oxygen, the reaction of thiophene and 2-methylthiophene with triplet molecular oxygen (³O₂), the ground state of oxygen, has significantly high energy barriers (greater than 30 kcal/mol). nih.govacs.orgresearchgate.net This suggests that the direct oxidation of thiophenes by triplet oxygen is likely only significant at high temperatures, such as in combustion processes. nih.govacs.orgresearchgate.net

Two primary mechanisms have been proposed for the reaction with triplet oxygen: direct hydrogen abstraction and an addition/elimination pathway. nih.govacs.orgresearchgate.net Ab initio studies have been used to investigate the potential energy surfaces for these reactions. nih.govacs.orgresearchgate.net The high activation barriers for these pathways indicate their limited importance under ambient conditions. acs.org

Table 4: Comparison of Reactivity of Thiophenes with Singlet and Triplet Oxygen

| Oxygen Species | Reaction Pathway | Activation Energy | Key Findings | Reference |

|---|---|---|---|---|

| Singlet Oxygen (¹O₂) | [2+4] Cycloaddition | Lower | Favorable reaction, leads to endoperoxides. Alkylation of thiophene lowers the barrier. | nih.govacs.orgresearchgate.net |

Direct Hydrogen Abstraction Pathways in Oxidation

The oxidation of thiophene and its alkylated derivatives can proceed through several mechanisms, one of which is direct hydrogen abstraction. This pathway is particularly relevant in high-temperature environments and in reactions involving radical species. researchgate.net

Theoretical studies on the reaction of thiophene and 2-methylthiophene with molecular oxygen have shown that direct hydrogen abstraction by triplet oxygen (³O₂) is a viable, albeit energetically demanding, pathway. researchgate.net The activation barriers for these reactions are significant, generally exceeding 30 kcal/mol, which suggests that this mechanism is more likely to be important in processes like combustion rather than under ambient atmospheric conditions. researchgate.net

In the case of 2-methylthiophene, hydrogen abstraction can occur from either the methyl group or the thiophene ring. The homolytic reactivity of 2- and 3-methylthiophenes towards hydrogen abstraction by t-butoxyl radicals has been investigated. These studies revealed that 2-methylthiophene is approximately 2.2 times more reactive than its 3-isomer, indicating a higher susceptibility of the 2-position to radical attack. rsc.org This increased reactivity can be attributed to the electronic effects of the sulfur atom and the relative stability of the resulting thenyl radical.

Subsequent oxidation of the initial radical products can lead to the formation of various oxygenated species. For instance, the oxidation of 2-methyltetrahydrofuran, a related cyclic ether, can produce condensable species that contribute to the formation of oxygenated primary organic aerosol (OxyPOA). osti.gov

Cycloaddition and Addition/Elimination Mechanisms in Oxidation

In contrast to direct hydrogen abstraction, cycloaddition and addition/elimination mechanisms are often more favorable pathways for the oxidation of thiophenes, particularly with singlet oxygen (¹O₂). researchgate.net

The reaction of thiophene with singlet oxygen via a [4+2] cycloaddition is considered the most favorable channel, leading to the formation of an endoperoxide intermediate. researchgate.net This pathway has a significantly lower activation barrier compared to direct hydrogen abstraction by triplet oxygen. The presence of a methyl substituent on the thiophene ring, as in 2-methylthiophene, has been found to further lower the barrier height for the addition pathway, enhancing its reactivity towards singlet oxygen. researchgate.net

Addition/elimination reactions are also prominent in the oxidation of thiophenes by other radical species. Computational studies have shown that in reactions with species like ³O, ³O₂, and NO₃, the addition of the radical to the thiophene ring followed by elimination is energetically preferred over direct hydrogen abstraction. researchgate.net The attack of the oxidizing species is generally more favorable at the α-carbon (the carbon atom adjacent to the sulfur) of the thiophene ring. researchgate.net

These cycloaddition and addition/elimination reactions are critical in understanding the atmospheric degradation of thiophenic compounds and the formation of secondary organic aerosols.

Pyrolysis Processes and Fragmentation Pathways of Thiophene Analogs

The thermal decomposition, or pyrolysis, of thiophene and its analogs provides insight into their stability and the fundamental breakdown mechanisms of such heterocyclic systems. Theoretical studies using density functional theory (DFT) and ab initio quantum chemical techniques have been instrumental in elucidating these complex reaction pathways. researchgate.netnih.gov

The presence of a methyl substituent, as in 2-methylthiophene, does not significantly alter the fundamental pyrolysis mechanism. The energetics of the pyrolysis of 2-methylthiophene and 3-methylthiophene (B123197) are very similar to that of unsubstituted thiophene. nih.gov This suggests that alkylation may not play a major role in the initial thermal decomposition of thiophenic compounds found in materials like asphaltenes. nih.gov The high thermal stability of thiophenes is attributed to the high energy barrier of the initial pyrolysis step. researchgate.net

Table 1: Key Pyrolysis Pathways of Thiophene

| Initial Step | Subsequent Steps | Major Products |

|---|---|---|

| 1,2-H shift | Ring opening and fragmentation | Thioketene, Ethyne |

| 3,2-H shift | Isomerization and decomposition | Carbon monosulfide, Propyne |

This table provides an interactive overview of the primary pyrolysis pathways for thiophene, which are analogous to those for this compound.

Photochemical Transformations and Photochromism of Thiophene Derivatives

Thiophene derivatives are known to undergo a variety of photochemical transformations and are key components in many photochromic materials. researchgate.net Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra.

The photochemistry of thiophenes includes isomerization, dimerization, cycloaddition, and photooxidation. researchgate.net A significant area of research is the use of thiophene rings in the synthesis of photochromic substances like diarylethenes. researchgate.netresearchgate.net These molecules can undergo a reversible ring-closing and ring-opening reaction upon irradiation with UV and visible light, respectively. The oxidation state of the sulfur atom in the thiophene ring can significantly influence the photochemical behavior. chinesechemsoc.org For instance, oxidizing the sulfur to a sulfoxide (B87167) or sulfone can alter the excited-state decay channels and lead to different photoresponsive properties, such as photomechanical effects or reversible photochromism. chinesechemsoc.org

In some diarylethene derivatives with oxidized thiophene rings, the absorption band shifts to a shorter wavelength in the UV region upon photocyclization, resulting in "invisible" photochromism where no color change is observed under room light. researchgate.net This property is advantageous for certain optical device applications. The integration of thiophene moieties into other photochromic systems, such as spiropyrans and bicyclic aziridines, has also been explored to modulate their photoresponsive properties. rsc.orgacs.org

Table 2: Photochemical Properties of Thiophene Derivatives

| Derivative Type | Photochemical Process | Key Feature |

|---|---|---|

| Diarylethenes | Reversible photocyclization | Photochromism |

| Oxidized Thiophenes | Altered excited-state decay | Tunable photoresponse |

| Spiropyran-Thiophenes | Isomerization | Modulated photochromism |

This interactive table summarizes the diverse photochemical behaviors exhibited by various thiophene derivatives.

Substituent Effects on Reaction Kinetics and Thermodynamic Profiles

Substituents on the thiophene ring can have a profound effect on the kinetics and thermodynamics of its reactions. These effects are crucial for understanding and predicting the reactivity of substituted thiophenes like this compound.

In nucleophilic aromatic substitution reactions of 2-L-5-nitro-3-X-thiophenes, the nature of the substituent at the 3-position (ortho-like) influences the reaction rate. rsc.org While steric effects can play a role, electronic effects are often more significant. It has been possible to establish a set of ortho sigma constants that correlate well with the electronic effects of these substituents, allowing for the development of linear free energy relationships. rsc.org

The transmission of substituent effects through the different bonds of the thiophene ring has also been investigated. Studies on the reactions of 3-bromo-2-nitro-4-X-thiophenes and 3-bromo-4-nitro-2-X-thiophenes have shown that the electronic effects of substituents are transmitted differently through the C(2)–C(3) and C(3)–C(4) bonds, which have different bond orders. rsc.org This highlights the nuanced nature of electronic communication within the thiophene ring.

In the context of oxidation, alkylation of the thiophene ring, such as with a methyl group, has been shown to lower the activation barrier for addition reactions with singlet oxygen, thereby increasing the reaction rate. researchgate.net Similarly, in Pd-catalyzed C-H arylation reactions, the nature of the substituent alpha to the C-H bond being activated can significantly impact the reaction rate, with electron-withdrawing groups generally accelerating the reaction. acs.org

Table 3: Influence of Substituents on Thiophene Reactivity

| Reaction Type | Substituent Position | Effect on Rate | Primary Influence |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-position (ortho-like) | Varies with substituent | Electronic |

| Oxidation (with ¹O₂) | 2-position (alkylation) | Increases | Electronic (lowers activation barrier) |

| C-H Arylation | α-position | Varies with substituent | Electronic |

This interactive table illustrates how substituents at different positions on the thiophene ring affect the rates of various reactions.

Derivatization and Functionalization Strategies of 2 Methylthiophen 3 2h One

Regioselective Functionalization at Ring Positions

The thiophene (B33073) ring of 2-methylthiophen-3(2H)-one offers several sites for regioselective functionalization. The reactivity of these positions is influenced by the electron-donating sulfur atom and the electron-withdrawing ketone group, as well as the methyl substituent at the 2-position. The molecule exists in tautomeric equilibrium with its enol form, 2-methyl-3-hydroxythiophene. While 3-hydroxythiophenes are generally less reactive towards electrophiles compared to their 3-hydroxypyrrole counterparts, strategic approaches can achieve selective modifications. researchgate.net

The enolate, formed by deprotonation of this compound, is a key intermediate for regioselective functionalization. This enolate can undergo O-alkylation and O-acylation with high selectivity, providing a route to a variety of 3-alkoxy and 3-acyloxythiophenes. researchgate.net The presence of the methyl group at the 2-position sterically hinders reactions at this site, potentially directing electrophilic attack to the less hindered 5-position.

Furthermore, the introduction of activating groups can enhance the reactivity of the thiophene ring. For instance, the presence of a 5-methylsulfanyl group has been shown to direct electrophilic substitution to the 2-position in related 3-hydroxythiophene systems. researchgate.net This suggests that functionalization of the 5-position of this compound could be a viable strategy to control the regioselectivity of subsequent reactions.

A powerful method for the functionalization of thiophene rings is the interrupted Pummerer reaction of the corresponding S-oxides. nih.govwikipedia.org Oxidation of the sulfur atom in this compound would generate the corresponding S-oxide. This intermediate can then react with various nucleophiles to introduce new substituents at specific positions on the thiophene ring, often with high regioselectivity. nih.govnih.gov

| Position | Reagent/Condition | Product Type |

| Oxygen (of enolate) | Alkyl halide, Base | 3-Alkoxythiophene |

| Oxygen (of enolate) | Acyl halide, Base | 3-Acyloxythiophene |

| 5-position | Electrophile (e.g., NBS) | 5-Halo-2-methylthiophen-3(2H)-one |

| Ring Carbon (via S-oxide) | Pummerer reaction conditions | Functionalized thiophene |

Strategies for the Formation of Fused Heterocyclic Systems Incorporating Thiophenones

The this compound core is an excellent starting material for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Various strategies can be employed to construct additional rings onto the thiophenone scaffold, leading to complex polycyclic structures.

One common approach involves the use of the ketone functionality as a handle for cyclization reactions. For example, reaction of this compound with reagents containing two nucleophilic sites can lead to the formation of a new heterocyclic ring fused to the thiophene core.

A prominent example is the synthesis of thieno[2,3-b]thiophenes, which are valuable building blocks for organic electronics. mdpi.comnih.govwikipedia.org While direct synthesis from this compound is not explicitly detailed in the provided search results, general synthetic routes to thienothiophenes often involve the cyclization of appropriately substituted thiophenes. wikipedia.org For instance, a plausible strategy would involve the conversion of the ketone in this compound to a reactive intermediate that can undergo intramolecular cyclization with a substituent introduced at the 2-position.

Furthermore, cycloaddition reactions represent a powerful tool for the construction of fused rings. mdpi.com The enol form of this compound, 2-methyl-3-hydroxythiophene, or its derivatives could potentially act as a diene or dienophile in Diels-Alder reactions, leading to the formation of six-membered rings fused to the thiophene.

| Fused System | General Strategy | Key Intermediate |

| Thieno[2,3-b]thiophene | Intramolecular cyclization | Functionalized this compound |

| Thienopyridines | Condensation with dinucleophiles | This compound |

| Fused six-membered rings | Diels-Alder reaction | 2-Methyl-3-hydroxythiophene derivatives |

Construction of Conjugated Thiophene-Based Scaffolds for Materials Science

Thiophene-containing conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. nih.govrsc.org this compound, after appropriate derivatization, can serve as a valuable monomer for the synthesis of such materials.

The key to creating conjugated systems is the formation of an extended π-electron network. To incorporate the this compound unit into a conjugated backbone, the ketone functionality would typically need to be converted into a group that can participate in π-conjugation. For example, conversion of the ketone to a double bond via a Wittig-type reaction or a McMurry coupling would create an exocyclic double bond that can extend the conjugation.

Alternatively, the thiophene ring itself can be functionalized with reactive groups suitable for polymerization reactions. For instance, halogenation of the thiophene ring at the 5-position would provide a handle for cross-coupling reactions, such as Suzuki, Stille, or direct arylation polymerization, to build up a conjugated polymer chain. nih.gov The methyl group at the 2-position can influence the solubility and morphology of the resulting polymers, which are crucial factors for their performance in devices like organic solar cells and field-effect transistors.

Thieno[3,2-b]thiophene-based copolymers have shown promise in applications such as electrochromic devices. rsc.orgmdpi.com By analogy, polymers incorporating derivatized this compound units could exhibit interesting and potentially useful electronic and optical properties.

| Polymer Type | Monomer Precursor | Polymerization Method | Potential Application |

| Poly(thienylenevinylene) | Wittig salt of this compound | Wittig polymerization | Organic electronics |

| Poly(thiophene) derivative | 5-Bromo-2-methylthiophen-3(2H)-one derivative | Cross-coupling polymerization | Organic photovoltaics |

| Donor-Acceptor Copolymer | Functionalized this compound derivative | Stille or Suzuki polymerization | Electrochromic devices |

Targeted Derivatization for Enhanced Analytical Detection

The detection and quantification of this compound can be enhanced through targeted derivatization. This is particularly useful when the parent compound has weak chromophoric or fluorophoric properties, or when it is difficult to ionize efficiently in mass spectrometry. Derivatization aims to introduce a chemical tag that improves the analytical signal.

For UV-Visible spectrophotometric detection, a chromophore can be introduced by reacting the ketone functionality with a suitable derivatizing agent. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) would form a brightly colored hydrazone, which can be easily quantified by colorimetry.

For fluorescence detection, a fluorophore can be attached to the this compound molecule. This could be achieved by reacting the ketone with a fluorescently labeled hydrazine (B178648) or amine to form a fluorescent hydrazone or imine, respectively. This would significantly increase the sensitivity of detection.

In the context of mass spectrometry, derivatization can be used to improve the ionization efficiency and to provide characteristic fragmentation patterns for structural elucidation. For example, the formation of an oxime or a silyl (B83357) enol ether can increase the volatility and improve the gas chromatographic behavior of the compound, leading to better separation and detection.

| Analytical Technique | Derivatization Strategy | Derivatizing Agent | Expected Outcome |

| UV-Visible Spectroscopy | Formation of a colored hydrazone | 2,4-Dinitrophenylhydrazine | Enhanced absorption in the visible region |

| Fluorescence Spectroscopy | Attachment of a fluorophore | Dansyl hydrazine | Highly sensitive fluorescence signal |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Formation of a volatile derivative | Hydroxylamine, Silylating agent | Improved chromatographic properties and ionization |

Spectroscopic and Analytical Characterization for Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum serves as a molecular fingerprint. The EI-MS spectrum of 2-methylthiophen-3(2H)-one has been recorded and is available in the NIST Mass Spectrometry Data Center. nih.govnist.gov The spectrum shows a clear molecular ion (M⁺) peak, confirming the compound's molecular weight, along with several key fragment ions that are consistent with its structure. nih.govresearchgate.net

| m/z | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 116 | 2nd Highest | [C₅H₈OS]⁺, Molecular Ion (M⁺) |

| 87 | Base Peak (100%) | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 59 | 3rd Highest | [C₂H₃S]⁺ |

The molecular ion peak at m/z 116 confirms the molecular formula C₅H₈OS. nih.gov The base peak at m/z 87 likely arises from the loss of a neutral ethyl radical ([M - C₂H₅]⁺) or a formyl radical ([M - CHO]⁺) through rearrangement and cleavage, a common fragmentation pathway for cyclic ketones. The significant peak at m/z 59 corresponds to the thiopropenyl cation ([C₃H₃S]⁺), indicating the fragmentation of the heterocyclic ring. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of molecular weight with minimal fragmentation. In the analysis of this compound, ESI-MS would be employed to generate ions in the gas phase from a liquid solution.

In positive ion mode, the molecule would be expected to form a protonated molecule, [M+H]⁺. Given the molecular formula of this compound (C₅H₆OS), the theoretical monoisotopic mass is 114.0194 g/mol . Therefore, the ESI-MS spectrum would be expected to show a primary ion peak at an m/z (mass-to-charge ratio) of approximately 115.0272. Depending on the solvent and additives used (e.g., sodium salts), adduct ions such as [M+Na]⁺ might also be observed. The technique provides crucial confirmation of the compound's molecular mass.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the highly accurate mass of a molecule, which allows for the determination of its elemental composition. While standard ESI-MS confirms the nominal molecular weight, HRESIMS can distinguish between compounds with the same nominal mass but different elemental formulas by measuring the mass to several decimal places.

For this compound, an HRESIMS analysis of the protonated molecule [M+H]⁺ would yield a highly accurate mass measurement. This experimental value would then be compared to the calculated exact mass for the formula C₅H₇OS⁺. This comparison serves as a powerful tool to confirm that the elemental composition of the synthesized or isolated compound is indeed consistent with the proposed structure, ruling out other potential isobaric (same integer mass) compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). Unlike soft ionization methods, EI is a high-energy technique that causes extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure, acting as a molecular "fingerprint." Analysis of these fragments provides valuable information about the different parts of the molecule, helping to piece together its structure. While specific fragmentation data for this compound is not detailed in the available literature, related thiophene (B33073) derivatives show characteristic losses of CO, CH₃, and sulfur-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), also known as tandem mass spectrometry, is a powerful technique for both identifying and quantifying compounds in complex mixtures. The initial stage involves separating the target analyte, this compound, from a sample matrix using high-performance liquid chromatography (HPLC).

Following separation, the compound is ionized, typically using a soft ionization source like ESI. In the first mass analyzer, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected. This precursor ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by a second mass analyzer. This process provides a high degree of selectivity and sensitivity, making it an excellent method for quantitative analysis in complex biological or environmental samples. The fragmentation pattern obtained can also provide further structural confirmation.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a profile of the molecule's functional groups.

For this compound, the IR spectrum would be expected to exhibit several key absorption bands. The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1650-1750 cm⁻¹. The exact position would depend on the ring strain and conjugation. Additionally, C-H stretching vibrations for the methyl group and the thiophene ring would appear around 2850-3100 cm⁻¹. Vibrations corresponding to C=C bonds within the unsaturated ring would likely be observed in the 1500-1650 cm⁻¹ region. The presence and position of these characteristic peaks would provide strong evidence for the keto-tautomeric form of the compound.

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For this compound, the presence of the α,β-unsaturated ketone system within the thiophene ring constitutes a chromophore that is expected to absorb UV radiation. The spectrum would likely show characteristic absorptions for π → π* and n → π* transitions. The position of the λmax value would be indicative of the extent of conjugation in the molecule. This technique is useful for confirming the presence of the conjugated system and can also be used for quantitative analysis based on the Beer-Lambert law.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn dictated by the molecule's structure, particularly the presence of chromophores.

For this compound, the key chromophore is the α,β-unsaturated ketone system within the thiophene ring. The electronic transitions of interest are typically the n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of a bonding π electron to an anti-bonding π orbital) transitions.

Generally, the π → π* transitions in conjugated systems like the one present in this compound are expected to occur at shorter wavelengths (higher energy) with high intensity (large molar absorptivity, ε). The n → π* transition of the carbonyl group is typically observed at longer wavelengths (lower energy) but with a much lower intensity. The solvent used for analysis can also influence the absorption maxima (λmax) due to stabilization or destabilization of the ground and excited states.

To illustrate the expected spectral data, a hypothetical data table is presented below, based on typical values for similar α,β-unsaturated ketones and thiophene derivatives.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) for π → π | Molar Absorptivity (ε) for π → π (L mol-1 cm-1) | λmax (nm) for n → π | Molar Absorptivity (ε) for n → π (L mol-1 cm-1) |

|---|---|---|---|---|

| Hexane | ~230-250 | ~8,000-12,000 | ~310-330 | ~50-100 |

| Ethanol | ~235-255 | ~8,500-12,500 | ~305-325 | ~60-110 |

Note: This data is illustrative and not based on direct experimental measurement for this compound.

The study of various substituted thiophene dyes has shown that the introduction of different functional groups can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the absorption maxima. biointerfaceresearch.com For this compound, the methyl group at the 2-position is expected to have a minor electronic effect on the main chromophore.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice.

As with UV-Vis data, a specific crystal structure for this compound is not available in the public domain. However, the crystal structures of numerous other thiophene derivatives have been reported, providing insights into the expected structural features. iucr.orgnih.govnih.gov

From such studies, it can be anticipated that the thiophene ring in this compound would be largely planar. The bond lengths and angles would be consistent with the presence of sp2 and sp3 hybridized carbon atoms and a sulfur atom within a five-membered ring. The carbonyl group would exhibit a typical C=O double bond length.

The analysis would also reveal the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (if co-crystallized with a suitable solvent) or dipole-dipole interactions involving the carbonyl group.

Below is a hypothetical table of selected crystallographic parameters for this compound, based on data from related thiophene structures.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca |

| a (Å) | ~8-12 |

| b (Å) | ~5-10 |

| c (Å) | ~12-18 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (Å3) | ~800-1200 |

| Z (molecules per unit cell) | 4 |

Note: This data is illustrative and not based on direct experimental measurement for this compound.

The precise determination of these parameters through experimental X-ray diffraction would provide the ultimate confirmation of the molecular structure of this compound.

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy.

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are known for their high accuracy in calculating electron correlation effects.

While specific MP2 or CCSD(T) studies on 2-methylthiophen-3(2H)-one are not readily found, these methods have been applied to related molecules like thiophene (B33073) and 2-methylthiophene (B1210033) to investigate reaction mechanisms, such as their oxidation with molecular oxygen. For instance, geometries of stationary points in reaction pathways are often optimized at the MP2 level, providing a reliable foundation for more accurate energy calculations.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines exact exchange from Hartree-Fock theory with exchange and correlation functionals.

Table 1: Illustrative Thermodynamic Parameters for a Thiophene Derivative (2,3-dihydro-4-methylthiophene-1,1-dioxide) Calculated using DFT

| Parameter | B3LYP/6-311++G** | B3LYP/cc-pVTZ |

| Total Energy (Hartree) | -756.98 | -757.14 |

| Zero-point vibrational energy (kcal/mol) | 83.45 | 83.78 |

| Rotational constants (GHz) | 2.15, 1.48, 1.01 | 2.14, 1.47, 1.00 |

Note: Data is for 2,3-dihydro-4-methylthiophene-1,1-dioxide and serves as an example of DFT application. researchgate.net

High-level composite methods, such as G4MP2 (Gaussian-4 theory using MP2) and CBS-QB3 (Complete Basis Set), are multi-step theoretical procedures designed to achieve high accuracy in thermochemical calculations, such as enthalpies of formation and reaction energies. These methods combine results from different levels of theory and basis sets to extrapolate to a near-exact solution.

Although specific G4MP2 or CBS-QB3 calculations for this compound were not found, the G4MP2 method has been employed to refine the barriers and reaction energies for the reaction of 2-methylthiophene with molecular oxygen. This highlights the capability of these methods to provide benchmark energetics for complex reaction pathways involving thiophene-based compounds.

Potential Energy Surface (PES) Mapping for Reaction Pathway Delineation

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. libretexts.org Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of reactants, products, intermediates, and transition states. The lowest energy path connecting reactants to products on the PES is known as the reaction coordinate. libretexts.org

For thiophene derivatives, PES mapping can elucidate reaction mechanisms. For example, a conformational study of a thiophene-containing molecule involved a Potential Energy Surface (PES) scan to identify stable conformers by rotating specific dihedral angles. nih.gov This type of analysis helps in understanding the flexibility of the molecule and the energy barriers between different conformations.

Computational Analysis of Reaction Intermediates and Transition States

The exploration of a PES allows for the characterization of stationary points. Minima on the PES correspond to stable species like reactants, products, and intermediates. First-order saddle points, which are maxima in one direction and minima in all others, correspond to transition states—the highest energy point along a reaction coordinate. libretexts.org

Computational analysis is essential for determining the geometries and energies of these transient species, which are often difficult or impossible to study experimentally. For instance, in reactions involving 2-methylthiophene, computational methods have been used to locate and characterize the transition state structures for processes like hydrogen abstraction or cycloaddition, thereby providing detailed mechanistic insights.

Conformational Analysis and Energy Minimizations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to find the various possible conformers and to determine their relative energies and populations.

This is typically done by performing a systematic search of the PES or by using molecular dynamics simulations. For 2-methoxythiophene, a related molecule, the potential energy curve was calculated as a function of the C-C-O-C torsion angle to identify the most stable conformations. dergipark.org.tr Such studies are vital for understanding how the molecule's shape influences its physical properties and biological activity. The process involves geometry optimization to find the energy minima for each conformer.

In Silico Studies of Molecular Interactions and Property Predictions

Currently, there is a notable absence of published in silico research focused specifically on the molecular interactions and property predictions of this compound. While computational methods such as molecular docking, molecular dynamics (MD) simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are commonly applied to various thiophene derivatives to explore their potential as therapeutic agents, these studies have not been extended to this compound. nih.govcolab.wsnih.gov

For related thiophene compounds, molecular docking is frequently used to predict the binding affinities and interaction modes with biological targets, such as proteins and enzymes. mdpi.comresearchgate.net These studies often identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions, providing insight into structure-activity relationships. nih.gov Furthermore, computational analyses of other thiophene-containing molecules have been used to predict their pharmacokinetic properties, which are crucial for drug development. nih.gov

Theoretical studies have also explored the tautomeric equilibrium between the keto form (thiophen-3(2H)-one) and the enol form (3-hydroxythiophene), as this is a critical aspect of their chemical behavior. researchgate.netrsc.org Density Functional Theory (DFT) calculations on related systems have been used to determine the relative stability of such tautomers in different environments. researchgate.netscielo.br However, specific computational data regarding the molecular interactions and properties of this compound remains unavailable in the current scientific literature.

Table 1: Representative In Silico Study Parameters for Thiophene Derivatives (Hypothetical for this compound)

| Study Type | Typical Software/Method | Predicted Properties | Target (Example) |

| Molecular Docking | AutoDock, Schrödinger Suite | Binding Affinity (kcal/mol), Interaction Types (H-bonds, hydrophobic), Binding Pose | Protein Kinases, Main Protease |

| ADMET Prediction | SwissADME, Discovery Studio | Lipinski's Rule of 5, Intestinal Absorption, Blood-Brain Barrier Permeability | N/A |

| Tautomer Stability | Gaussian (DFT) | Relative Energies (ΔE), Gibbs Free Energy (ΔG) | N/A (Gas Phase, Solvents) |

This table is illustrative and based on studies of other thiophene derivatives, as specific data for this compound is not available.

Prediction of Spectroscopic Properties (e.g., Electronic Circular Dichroism (ECD) spectrum)

The prediction of spectroscopic properties for this compound, particularly its Electronic Circular Dichroism (ECD) spectrum, has not been specifically reported in scientific literature. The prediction of ECD spectra is a powerful quantum mechanical method used to determine the absolute configuration of chiral molecules. researchgate.netsci-hub.se This technique is particularly valuable when experimental data is ambiguous or when a new chiral compound is synthesized.

The standard computational approach involves several steps:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer, typically using Density Functional Theory (DFT).

Excitation Energy Calculation: Calculating the vertical excitation energies and corresponding rotatory strengths for each conformer using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net

Spectrum Simulation: Boltzmann-averaging the contributions from each conformer to generate the final predicted ECD spectrum, which can then be compared to an experimental spectrum. arxiv.org

While this methodology has been successfully applied to a wide range of complex organic molecules, including various natural products and heterocyclic systems, there are no published studies that apply it to this compound. The compound possesses a chiral center at the 2-position, making it a suitable candidate for ECD analysis, but the necessary computational research to predict its chiroptical properties is yet to be performed.

Table 2: Common Quantum Chemical Methods for ECD Prediction (General)

| Method | Basis Set (Example) | Key Advantages | Common Applications |

| Time-Dependent Density Functional Theory (TD-DFT) | 6-31G(d), cc-pVTZ | Good balance of accuracy and computational cost | Absolute configuration of organic molecules |

| Coupled-Cluster (CC2) | aug-cc-pVDZ | Higher accuracy for certain chromophores | Benchmarking, difficult cases |

| DFT/MRCI | N/A | Suitable for systems with multi-reference character | Systems with complex electronic states |

This table lists general methods for ECD prediction; their specific application to this compound has not been documented.

Applications of 2 Methylthiophen 3 2h One in Synthetic Chemistry and Materials Science

Role as Versatile Intermediate in Complex Organic Synthesis

2-Methylthiophen-3(2H)-one is a highly adaptable intermediate in organic synthesis due to the reactivity of its core structure. The compound exists in a tautomeric equilibrium with its enol form, 3-hydroxy-2-methylthiophene. This keto-enol tautomerism allows it to react in multiple ways. The ketone group can undergo typical carbonyl reactions, while the adjacent methylene (B1212753) group is activated for deprotonation, forming an enolate. This enolate is a powerful nucleophile, enabling the introduction of a wide array of substituents at the 2-position.

Furthermore, the sulfur atom in the thiophene (B33073) ring influences the electronic properties of the molecule, and the conjugated system provides a framework for building more complex, planar aromatic systems. This versatility makes it an attractive starting point for synthesizing intricate molecular architectures and serves as a foundational element for the construction of various biologically active compounds and functional materials. nih.gov

Building Blocks for Diverse Heterocyclic Scaffolds

The structure of this compound is ideally suited for the construction of fused-ring systems, particularly other sulfur-containing heterocycles like benzothiophenes and thienothiophenes. nih.govmalayajournal.orgwikipedia.org These fused scaffolds are of immense interest as they form the core of many organic electronic materials. encyclopedia.pubnih.gov

Thienothiophenes, which consist of two fused thiophene rings, are particularly important due to their planar structure and excellent electronic properties. encyclopedia.pubresearchgate.net Synthetic strategies often involve the cyclization of appropriately substituted thiophene precursors. Thiophen-3(2H)-one derivatives serve as key starting materials in domino reactions, for instance, in one-pot, multi-component reactions with aromatic aldehydes and malononitrile (B47326) to regioselectively synthesize highly functionalized benzo[b]thiophenes. malayajournal.org This process can involve a sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. malayajournal.org The ability to use the thiophenone core to build these complex heterocyclic systems underscores its importance as a foundational building block in synthetic chemistry. wikipedia.orgnih.gov

Precursors for Advanced Organic Materials Development

The unique electronic and structural characteristics of the thiophene nucleus make it a critical component in the field of materials science. researchgate.netresearchgate.net Derivatives of this compound are used to construct larger, conjugated molecules that form the active components in a variety of advanced organic materials.

In the field of renewable energy, thiophene-based molecules are extensively used as photosensitizers in dye-sensitized solar cells (DSSCs). polyu.edu.hknih.gov Molecules with a donor-π-acceptor (D-π-A) architecture are particularly effective, and fused thiophene systems like thieno[3,2-b]thiophene (B52689) are excellent π-bridges for facilitating intramolecular charge transfer upon light absorption. polyu.edu.hkrsc.org

Organic dyes built from thienothiophene precursors demonstrate strong absorption in the visible light region and have suitable energy levels for efficient electron injection into the semiconductor (e.g., TiO₂) electrode of a DSSC. polyu.edu.hknih.gov The performance of these dyes can be fine-tuned by modifying the molecular structure, for instance, by extending the π-conjugation with additional thiophene units. rsc.org

| Dye Name | π-Spacer | Power Conversion Efficiency (PCE) | Reference |

| SGT-121 | Thiophene | 7.55% | rsc.org |

| SGT-123 | Bithiophene | 8.01% | rsc.org |

| SGT-125 | Thieno[3,2-b]thiophene | 8.81% | rsc.org |

| Unnamed | Thieno[3,4-b]thiophene | up to 6.8% | nih.gov |

This table showcases the performance of various thienothiophene-based photosensitizers in dye-sensitized solar cells.

Thiophene-based materials are among the most promising organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices. mdpi.commdpi.com The planarity and potential for strong intermolecular π-π stacking in fused thiophene derivatives, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), facilitate efficient charge transport. nih.gov

Solution-processable organic semiconductors have been developed from benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which can be synthesized from thiophenone precursors. mdpi.com These materials exhibit p-channel behavior in OFETs, demonstrating the potential for creating low-cost, flexible electronic devices. Single-crystal OFETs based on DTT derivatives have shown excellent electrical properties, including high charge carrier mobilities and high on/off ratios. nih.gov

| Material | Application | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| 2,6-DADTT | Single-Crystal OFET | up to 1.26 | 10⁶ - 10⁸ | nih.gov |

| BTT Derivative 3 | Solution-Processed OFET | 0.005 | > 10⁶ | mdpi.com |

| NDI-1T | n-Channel OFET | 0.35 (electron mobility) | - | nih.govresearchgate.net |

This table presents the performance characteristics of several thiophene-based organic semiconductors in field-effect transistors.

The tunable electronic properties of thiophene derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). oled-intermediates.com They can function as light-emitting materials, charge transport materials, or components of conjugated polymers that form the active layer of the device. oled-intermediates.com By modifying the molecular structure, the emission color and efficiency of the OLED can be precisely controlled.

| Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Peak (nm) | Reference |

| DMB-TT-TPA | 10.6 | 6.70 | 4.61 | 512 | beilstein-journals.org |

| BMPSiE | - | - | - | 483 | pku.edu.cn |

| BMPThSi | - | - | - | 495 | pku.edu.cn |

This table summarizes the performance of OLEDs utilizing thiophene-based derivatives as the emissive material.

Photochromism is a phenomenon where a molecule undergoes a reversible transformation between two forms with different absorption spectra upon irradiation with light. nih.govbeilstein-archives.org This property is valuable for applications such as molecular switches, optical memory devices, and smart materials. beilstein-archives.org

Derivatives of benzo[b]thiophen-3(2H)-one have been shown to exhibit negative photochromism. nih.govnih.govresearchgate.net Upon irradiation with visible light (e.g., 436 nm), these molecules undergo a Z-E isomerization around a C=C bond, which is followed by a rapid thermal N→O acyl group migration. nih.govnih.gov This transformation leads to the formation of a non-emissive, colorless isomer, causing the material to bleach. The process is reversible, often catalyzed by acid. nih.gov This behavior demonstrates the potential of the thiophen-3(2H)-one core as a scaffold for designing novel photochromic systems. beilstein-journals.org

| Compound Type | Wavelength (nm) | Observation | Effect | Reference |

| N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-one | 436 | Irradiation | Decrease in long-wavelength absorption; fluorescence quenching | Negative Photochromism |

| O-acylated isomer | - | Addition of H⁺ | Reverse thermal reaction | Reversion to original state |

This table describes the photochromic behavior observed in derivatives of the benzo[b]thiophen-3(2H)-one system.

Based on a comprehensive search for scientific literature, there is currently insufficient information available to generate a detailed article on "this compound" specifically within the contexts requested. Searches for its role in fundamental chemical reactivity studies using the Maillard reaction as a model, and its investigation in the environmental chemistry of asphaltene combustion, did not yield specific research findings directly pertaining to this compound.

Scientific literature extensively covers related compounds, such as other thiophenes and furanones, in the context of the Maillard reaction. Similarly, the combustion of heteroaromatics in asphaltenes is a broad area of study. However, dedicated research on the explicit contributions and mechanisms of this compound in these specific areas could not be located.

Therefore, to ensure the content is scientifically accurate and strictly adheres to the provided outline without introducing information on related but distinct chemical entities, the requested article cannot be generated at this time. Further research directly investigating the role of this compound in these fields would be required to provide the specific details needed for the outlined article sections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methylthiophen-3(2H)-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization or acylation reactions. For example, refluxing intermediates with anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen protection, followed by reverse-phase HPLC purification (30%→100% methanol-water gradient), yields the product with ~67% efficiency. Key steps include maintaining anhydrous conditions and optimizing stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

- Methodological Answer : Use 1H NMR (δ 1.5–2.5 ppm for methyl groups, δ 3.0–4.5 ppm for sulfur-adjacent protons) and 13C NMR (δ 170–200 ppm for carbonyl carbons). IR spectroscopy identifies C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches. Melting point analysis (213–226°C range) further confirms purity .

Q. What are the stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid prolonged exposure to moisture or light, as the compound may degrade into sulfoxides or polymeric byproducts. Safety data sheets recommend handling in fume hoods due to potential volatility .

Advanced Research Questions

Q. How do pH and temperature influence the formation of this compound as a volatile byproduct in thermal degradation studies?